molecular formula C4H7F5O2S B12301145 Ethyl 2-(pentafluorosulfanyl)acetate CAS No. 1735-74-6

Ethyl 2-(pentafluorosulfanyl)acetate

Cat. No.: B12301145
CAS No.: 1735-74-6
M. Wt: 214.16 g/mol
InChI Key: XOGPJHLQFLUFIH-UHFFFAOYSA-N
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Description

Ethyl 2-(pentafluorosulfanyl)acetate is an organic compound characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to an ethyl acetate backbone. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pentafluorosulfanyl)acetate typically involves the incorporation of the pentafluorosulfanyl group onto a suitable precursor. One common method involves the reaction of ethyl acetate with pentafluorosulfanyl chloride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of more sustainable and cost-effective methods for the synthesis of pentafluorosulfanyl-containing compounds is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pentafluorosulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethyl 2-(pentafluorosulfanyl)carboxylate, while reduction can produce ethyl 2-(pentafluorosulfanyl)alcohol .

Scientific Research Applications

Ethyl 2-(pentafluorosulfanyl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(pentafluorosulfanyl)acetate is primarily influenced by the pentafluorosulfanyl group. This group exerts a strong electron-withdrawing effect, which can modulate the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Ethyl 2-(pentafluorosulfanyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(trifluoromethyl)acetate: This compound contains a trifluoromethyl group (-CF3) instead of a pentafluorosulfanyl group.

    Ethyl 2-(tert-butyl)acetate: The tert-butyl group is bulkier but less electron-withdrawing compared to the pentafluorosulfanyl group.

The uniqueness of this compound lies in the combination of high chemical stability, strong electron-withdrawing effect, and enhanced lipophilicity provided by the pentafluorosulfanyl group .

Properties

CAS No.

1735-74-6

Molecular Formula

C4H7F5O2S

Molecular Weight

214.16 g/mol

IUPAC Name

ethyl 2-(pentafluoro-λ6-sulfanyl)acetate

InChI

InChI=1S/C4H7F5O2S/c1-2-11-4(10)3-12(5,6,7,8)9/h2-3H2,1H3

InChI Key

XOGPJHLQFLUFIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(F)(F)(F)(F)F

Origin of Product

United States

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